

Spectroscopic Data of C18H19BrN4O5: A Technical Guide

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Compound of Interest		
Compound Name:	C18H19BrN4O5	
Cat. No.:	B15172104	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound with the molecular formula **C18H19BrN4O5**. Due to the absence of publicly available experimental data for a specific structure corresponding to this formula, this document presents a theoretical analysis based on a plausible candidate structure. The data herein is intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and development of novel chemical entities.

Postulated Structure

For the purpose of this guide, we will consider a hypothetical structure that fits the molecular formula **C18H19BrN4O5**. A plausible candidate is (E)-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxy-2-nitrobenzohydrazide. This structure contains a variety of functional groups, including an aromatic ring, a bromo substituent, a hydroxyl group, methoxy groups, a nitro group, a hydrazide linkage, and an imine, which will give rise to a rich and informative spectroscopic profile.

Molecular Structure:

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the postulated structure of **C18H19BrN4O5**.





Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
11.80	S	1H	Ar-OH
11.50	S	1H	-NH-
8.50	S	1H	-N=CH-
7.95	d	1H	Ar-H
7.80	dd	1H	Ar-H
7.40	d	1H	Ar-H
7.20	d	1H	Ar-H
7.00	d	1H	Ar-H
3.90	S	3H	-OCH₃
3.85	S	3H	-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Assignment
165.0	C=O
160.0	Ar-C (nitro-substituted)
158.0	Ar-C (methoxy-substituted)
152.0	Ar-C (hydroxy-substituted)
148.0	-N=CH-
145.0	Ar-C (methoxy-substituted)
135.0	Ar-C
130.0	Ar-C
125.0	Ar-C
120.0	Ar-C
118.0	Ar-C
115.0	Ar-C (bromo-substituted)
110.0	Ar-C
56.5	-OCH₃
56.0	-OCH₃

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
3250	Medium	N-H stretch (amide)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH₃)
1680	Strong	C=O stretch (amide I)
1620	Medium	C=N stretch (imine)
1590, 1480	Medium-Strong	Aromatic C=C stretch
1520, 1340	Strong	N-O stretch (nitro group)
1260	Strong	C-O stretch (aryl ether)
1050	Medium	C-Br stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z	lon
451.0, 453.0	[M+H] ⁺
473.0, 475.0	[M+Na]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.



- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is used.
- ¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory is used.



· Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

• Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

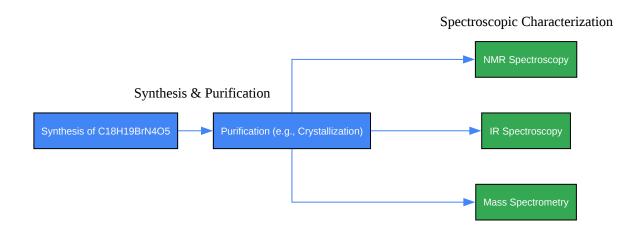
- Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. The solution is then further diluted to approximately 10 μg/mL with the mobile phase.
- Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) coupled with an Acquity UPLC system is used.
- Chromatographic Conditions (if applicable):
 - Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C



- Mass Range: 50-1000 m/z
- Data Processing: The acquired data is processed using MassLynx software to identify the molecular ion and any significant fragment ions.

Visualizations

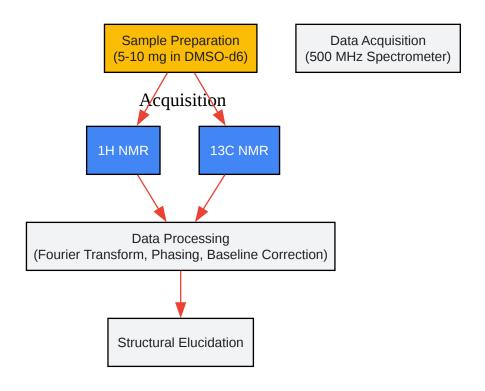
The following diagrams illustrate key experimental workflows.



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Caption: General workflow from synthesis to spectroscopic characterization.

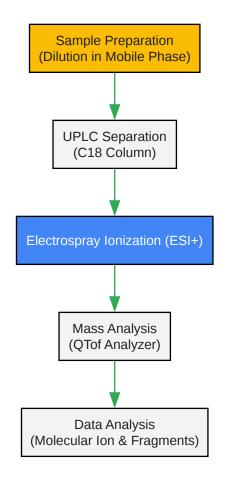




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Caption: Detailed workflow for NMR spectroscopic analysis.





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Caption: Workflow for LC-MS analysis.

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